molecular formula C12H18N2O B2607242 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol CAS No. 954279-15-3

1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

Cat. No. B2607242
M. Wt: 206.289
InChI Key: BYWDGTKESWRSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol (DIP) is a chemical compound belonging to the class of isoquinolines. It is a white, crystalline solid with a melting point of 140-141°C and a boiling point of 266-267°C. It is soluble in water, ethanol, and ether. DIP is a synthetic compound that has been used in the laboratory for a variety of purposes, including as a reagent in organic synthesis, as a precursor in the synthesis of pharmaceuticals, and as an inhibitor of enzyme activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tertiary amines like 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol have been synthesized and investigated for their corrosion inhibition efficiency on carbon steel. These compounds create a protective layer on the metal surface, significantly improving corrosion resistance (Gao, Liang, & Wang, 2007).
  • A palladium-catalyzed C–H bond aminoimidoylation reaction has been used to access 1-amino-3,4-dihydroisoquinolines, demonstrating the potential for efficient synthesis of this class of compounds (Xiong, Cai, Mei, & Wang, 2019).

Biological and Pharmacological Research

  • Certain 2-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives have shown significant anti-inflammatory activity in animal models. This highlights the potential therapeutic applications of compounds structurally related to 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol in treating inflammation (Odasso et al., 1977).
  • Synthesis techniques for 3,4-dihydroisoquinolines, to which 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is related, have been explored for their potential in creating bioactive molecules, particularly in anticancer research (Chaumontet, Piccardi, & Baudoin, 2009).

Materials Science and Industrial Applications

  • The development of a manufacturing process for peptide-like amorphous compounds involving 3,4-dihydroquinolin-1(2H)-yl, closely related to 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, shows its potential in large-scale pharmaceutical production, particularly for diabetes treatments (Sawai et al., 2010).

Antimicrobial and Psychotropic Activities

  • Compounds containing the 3,4-dihydroisoquinolin-2(1H)-yl group have been synthesized and demonstrated notable psychotropic, anti-inflammatory, and cytotoxic effects, indicating a wide range of potential pharmacological applications (Zablotskaya et al., 2013).

properties

IUPAC Name

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14/h1-4,12,15H,5-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWDGTKESWRSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

Synthesis routes and methods I

Procedure details

To a solution of 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (17 g, 0.09 mol) in EtOH (300 mL) at −78° C. was slowly bubbled NH3 (g). The reaction mixture was then sealed and heated at 80° C. for 3 h. The reaction mixture was concentrated and the crude product was used in next step without further purification (18 g, Yield 96%). LCMS (m/z): 207.1 (M+1).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A sealed vessel was charged with 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (1.5 g, 7.9 mmol) and ammonium in ethanol (50 mL) was then added and the vessel sealed and heated at 80° C. for 2 h. After cooling to room temperature, solvents were evaporated to afford the desired product as a colorless oil (1.2 g, 73.7% yield). It was used in the next step without further purification. LCMS (m/z): 207.1 [M+H]+
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73.7%

Citations

For This Compound
2
Citations
JJ Lim, K Arrington, AL Dunn, DC Leitch… - … Process Research & …, 2019 - ACS Publications
This paper describes recent efforts to apply flow technology in the preparation of the key amino alcohol intermediate 3b so as to address manufacturability issues present in the batch …
Number of citations: 8 pubs.acs.org
IY Kong, JS Rimes, A Light, I Todorovski, S Jones… - Cell Reports, 2020 - cell.com
JQ1 is a BET-bromodomain inhibitor that has immunomodulatory effects. However, the precise molecular mechanism that JQ1 targets to elicit changes in antibody production is not …
Number of citations: 4 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.